molecular formula C24H19I2N3O2S2 B15012260 2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide

2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B15012260
M. Wt: 699.4 g/mol
InChI Key: CDFXGNVOMLYKIM-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a sulfanyl-acetamide backbone substituted with a phenylethyl group and a diiodinated Schiff base moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer and antimicrobial properties . The phenylethyl substituent likely contributes to lipophilicity, affecting membrane permeability.

Properties

Molecular Formula

C24H19I2N3O2S2

Molecular Weight

699.4 g/mol

IUPAC Name

2-[[6-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H19I2N3O2S2/c25-17-10-16(23(31)19(26)11-17)13-28-18-6-7-20-21(12-18)33-24(29-20)32-14-22(30)27-9-8-15-4-2-1-3-5-15/h1-7,10-13,31H,8-9,14H2,(H,27,30)

InChI Key

CDFXGNVOMLYKIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the diiodophenyl group and the acetamide moiety. Common reagents used in these reactions include sulfur, iodine, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur in the presence of appropriate catalysts and reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.

Scientific Research Applications

2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of iodine atoms and the benzothiazole ring suggests potential interactions with proteins and nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity
Target Compound Benzothiazole - 2-Hydroxy-3,5-diiodophenyl Schiff base
- Phenylethyl-sulfanyl-acetamide
~712.04 (estimated) Potential MDR modulation (inferred from structural analogs)
PZ-39 Benzothiazole - Triazine-morpholinyl group
- 4-Chlorophenyl-sulfanyl-acetamide
~649.09 ABCG2 inhibition and degradation; specificity for MDR modulation
Compound in Pyrimido-benzothiazine - 3-Methoxybenzyl
- 2-Methoxyphenyl-sulfanyl-acetamide
~593.65 Unspecified (structural data only)

Key Observations:

Benzothiazole vs. Pyrimido-Benzothiazine Cores : The target compound and PZ-39 share a benzothiazole core, whereas the compound in incorporates a pyrimido-benzothiazine system. The latter’s fused ring system may alter planarity and π-π stacking interactions compared to simpler benzothiazoles.

Substituent Effects: Halogenation: The diiodophenyl group in the target compound contrasts with PZ-39’s chlorophenyl and triazine-morpholinyl groups. Iodine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility. Phenylethyl vs.

Biological Specificity : PZ-39’s triazine-morpholinyl backbone is critical for ABCG2 inhibition, while the target compound’s diiodophenyl group may target iodine-responsive receptors (e.g., thyroid hormone receptors) .

Mechanistic and Pharmacological Insights

  • ABCG2 Inhibition: PZ-39 acts via dual mechanisms—inhibiting ABCG2-mediated drug efflux and promoting its lysosomal degradation.
  • Structural Validation : Crystallographic data for analogs (e.g., ) were likely refined using SHELXL , ensuring accurate bond-length and angle measurements. The target compound’s Schiff base geometry (E-configuration) would require similar validation to confirm stability .

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